molecular formula C12H15N3 B13646554 2-(1-Propyl-1h-pyrazol-4-yl)aniline

2-(1-Propyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13646554
M. Wt: 201.27 g/mol
InChI Key: AQHSZSCHCQVSAF-UHFFFAOYSA-N
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Description

2-(1-Propyl-1h-pyrazol-4-yl)aniline: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom of the pyrazole ring and an aniline moiety at the 2-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-1h-pyrazol-4-yl)aniline typically involves the condensation of pyrazole-4-carbaldehydes with aniline derivatives. One common method is the one-pot condensation reaction, where pyrazole-4-carbaldehydes react with aniline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to afford the desired product in good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Propyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory pathways .

Medicine: The compound’s potential as a therapeutic agent has been explored in the development of new drugs. Its pyrazole core structure is known to interact with various biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its aniline moiety can interact with cellular receptors, influencing various biological processes .

Comparison with Similar Compounds

    2-(1-Propyl-1h-pyrazol-4-yl)benzimidazole: Similar structure with a benzimidazole ring instead of an aniline moiety.

    4-(1-Propyl-1h-pyrazol-4-yl)aniline: Similar structure with the propyl group attached at a different position on the pyrazole ring.

    2-(1-Propyl-1h-pyrazol-4-yl)phenol: Similar structure with a phenol moiety instead of an aniline moiety.

Uniqueness: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is unique due to its specific combination of a pyrazole ring with a propyl group and an aniline moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-propylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7,13H2,1H3

InChI Key

AQHSZSCHCQVSAF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=CC=CC=C2N

Origin of Product

United States

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